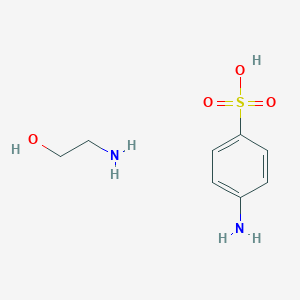
4-aminobenzenesulfonic acid; 2-aminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-aminobenzenesulfonic acid; 2-aminoethanol is a chemical compound formed by the combination of sulfanilic acid and 2-aminoethanol in a 1:1 molar ratio. Sulfanilic acid is an aromatic amine derived from aniline, while 2-aminoethanol, also known as ethanolamine, is an organic chemical compound that contains both amine and alcohol functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilic acid, compd. with 2-aminoethanol (1:1) typically involves the reaction of sulfanilic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, where sulfanilic acid is dissolved in water and 2-aminoethanol is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of sulfanilic acid, compd. with 2-aminoethanol (1:1) follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-aminobenzenesulfonic acid; 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group in sulfanilic acid to an amine group.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the amino or hydroxyl groups.
Applications De Recherche Scientifique
4-aminobenzenesulfonic acid; 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sulfanilic acid, compd. with 2-aminoethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pairs. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-aminobenzenesulfonic acid; 2-aminoethanol can be compared with other similar compounds, such as:
Sulfanilic acid, compd. with 2-amino-2-methyl-1-propanol (11): Similar in structure but with a different amine component.
Sulfanilic acid, compd. with 2-amino-2-hydroxymethyl-1,3-propanediol (11): Contains an additional hydroxyl group, leading to different chemical properties.
Sulfanilic acid, compd. with 2-amino-2-ethyl-1,3-propanediol (11): Has an ethyl group, which affects its reactivity and applications.
The uniqueness of sulfanilic acid, compd. with 2-aminoethanol (1:1) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
15730-83-3 |
|---|---|
Formule moléculaire |
C8H14N2O4S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
4-aminobenzenesulfonic acid;2-aminoethanol |
InChI |
InChI=1S/C6H7NO3S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4H,7H2,(H,8,9,10);4H,1-3H2 |
Clé InChI |
HGHYGRYUGKKTPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
| 15730-83-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



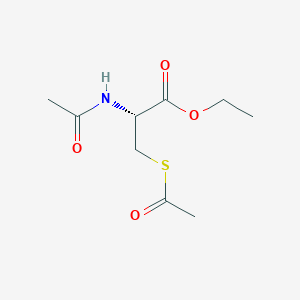
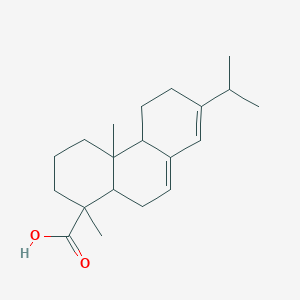

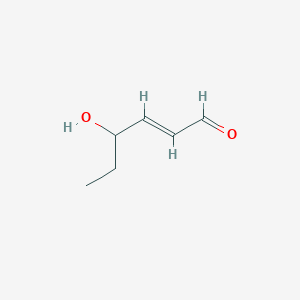
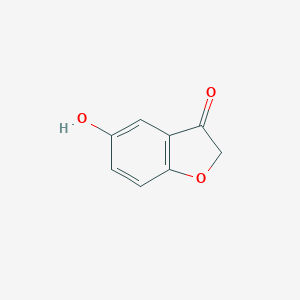
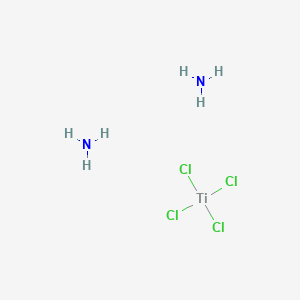
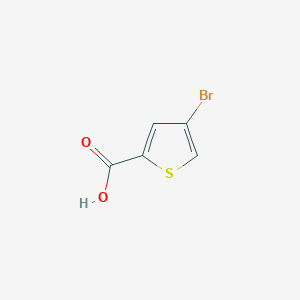
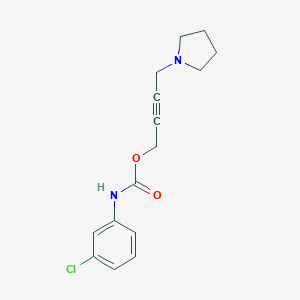

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
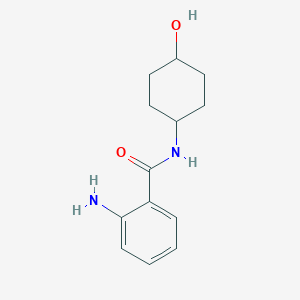
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
